molecular formula C10H16 B13827873 (1S)-(+)-3-Carene

(1S)-(+)-3-Carene

Cat. No.: B13827873
M. Wt: 136.23 g/mol
InChI Key: BQOFWKZOCNGFEC-GKAPJAKFSA-N
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Description

(1S)-(+)-3-Carene is a bicyclic monoterpene, a naturally occurring compound found in the essential oils of various plants, particularly conifers. It has a distinct sweet and pungent odor, often described as resembling the scent of pine or cedar. This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S)-(+)-3-Carene can be synthesized through several methods, including the catalytic hydrogenation of α-pinene, a common monoterpene found in turpentine. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the distillation of turpentine oil. The process includes fractional distillation to separate this compound from other components based on their boiling points.

Chemical Reactions Analysis

Types of Reactions

(1S)-(+)-3-Carene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carenone and other oxygenated derivatives.

    Reduction: Hydrogenation of this compound can yield isomers such as isocamphane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-chlorocarene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

    Oxidation: Carenone and other oxygenated derivatives.

    Reduction: Isocamphane and other hydrogenated isomers.

    Substitution: Halogenated carenes like 3-chlorocarene.

Scientific Research Applications

(1S)-(+)-3-Carene has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory drugs.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-(+)-3-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines. Its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    α-Pinene: Another monoterpene found in turpentine, with a similar structure but different odor profile.

    β-Pinene: Similar to α-pinene but with a distinct woody aroma.

    Limonene: A monoterpene with a citrus scent, commonly found in citrus fruit peels.

Uniqueness

(1S)-(+)-3-Carene is unique due to its distinct sweet and pungent odor, making it highly valuable in the fragrance industry. Its specific chiral configuration also makes it a useful building block in asymmetric synthesis.

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1

InChI Key

BQOFWKZOCNGFEC-GKAPJAKFSA-N

Isomeric SMILES

CC1=CCC2[C@H](C1)C2(C)C

Canonical SMILES

CC1=CCC2C(C1)C2(C)C

physical_description

Clear, very faintly yellow liquid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

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